Sodium isoferulate
Overview
Description
Preparation Methods
Sodium isoferulate is typically synthesized through the neutralization of ferulic acid with sodium hydroxide . The reaction involves dissolving ferulic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Sodium isoferulate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Esterification: this compound can react with alcohols to form esters, which are useful in various applications.
Scientific Research Applications
Sodium isoferulate has a wide range of scientific research applications, including:
Chemistry: It is used as a UV absorber in various chemical formulations to protect products from UV degradation.
Biology: this compound’s antioxidant properties make it valuable in biological research, particularly in studies related to oxidative stress and cellular protection.
Medicine: Its potential therapeutic effects are being explored in the treatment of skin conditions and as a protective agent against UV-induced damage.
Mechanism of Action
Sodium isoferulate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, preventing oxidative damage to cells and tissues. The compound also absorbs UV radiation, protecting the skin from harmful effects such as sunburn and premature aging. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Sodium isoferulate is unique due to its dual function as an antioxidant and UV absorber. Similar compounds include:
Ferulic Acid: The parent compound of this compound, also known for its antioxidant properties.
Cinnamic Acid: Another compound with UV-absorbing properties, but less effective as an antioxidant compared to this compound.
Sodium Ferulate: Similar in structure but differs in its specific applications and effectiveness in UV protection.
This compound stands out due to its combined benefits of UV protection and antioxidant activity, making it a valuable ingredient in various applications.
Properties
IUPAC Name |
sodium;(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXMEGLIMXDNB-WGCWOXMQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149434 | |
Record name | Sodium isoferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110993-57-2 | |
Record name | Sodium isoferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110993572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium isoferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM ISOFERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2BE5DM80G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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